molecular formula C12H11N3O4 B2938305 Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 357613-66-2

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B2938305
CAS No.: 357613-66-2
M. Wt: 261.237
InChI Key: LCYQWJHPXZMIQN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of benzylhydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Carboxylic acids: Formed by the hydrolysis of the ester group.

    Substituted pyrazoles: Formed by nucleophilic substitution of the benzyl group.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzyme active sites, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to its benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other pyrazole derivatives .

Conclusion

This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structural features and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-benzyl-5-nitropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-7-11(15(17)18)13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYQWJHPXZMIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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